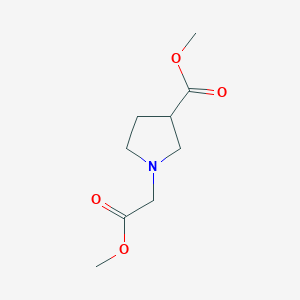

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

Description

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a pyrrolidine-based ester derivative characterized by a methoxy-oxoethyl substituent at the pyrrolidine nitrogen and a methyl ester at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and heterocyclic frameworks. Its structural features, including the ester functionalities and pyrrolidine ring, make it a scaffold for modifying physicochemical properties and biological activity .

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-10-4-3-7(5-10)9(12)14-2/h7H,3-6H2,1-2H3 |

InChI Key |

BFNDBRHGXQREBC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1CCC(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrrolidine-3-carboxylate derivatives are often synthesized from protected amino acid precursors such as N-Boc or N-tert-butoxycarbonyl protected intermediates.

- The 2-methoxy-2-oxoethyl substituent is introduced via alkylation or acylation reactions using appropriate electrophiles like methyl bromoacetate or related esters.

Representative Synthetic Route (Based on Patent EP3015456A1)

-

- Starting from a protected pyrrolidine derivative (e.g., N-tert-butoxycarbonyl-2,3-dihydro-1H-pyrrole), strong bases such as lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) are used at low temperatures (-78°C) to generate enolates or carbanions.

- These reactive intermediates are then treated with formic or acetic formic anhydrides to introduce formyl or acyl groups selectively.

-

- Alkylation with electrophiles such as methyl bromoacetate or similar esters introduces the methoxycarbonyl group at the 3-position.

- The reaction is carefully controlled at low temperatures to maintain stereochemical integrity.

Deprotection and Purification:

- After alkylation, the protecting groups (e.g., Boc) are removed using trifluoroacetic acid (TFA) in methylene chloride at 5°C to 25°C.

- The crude product is purified by column chromatography to yield the target compound with high purity and yield (typically 75-95%).

Hydrolysis and Esterification:

- In some protocols, ester hydrolysis followed by re-esterification is performed to optimize the methyl ester formation at the carboxylate position.

Alternative Organocatalytic Approach (From RSC 2017 Study)

- Asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes have been developed to synthesize enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives.

- This method allows for the introduction of alkyl substituents at the 5-position and can be adapted for functionalization at the 1-position.

- The process is atom-economical and provides high enantiomeric excess (up to 97% ee), which is critical for pharmaceutical applications.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Enolate formation | LHMDS or LDA in THF | -78°C | N/A | Under nitrogen atmosphere |

| Acylation/formylation | Acetic formic anhydride or formic pivalic anhydride | -78°C to -70°C | N/A | Slow addition to control temperature |

| Alkylation | Methyl bromoacetate or methyl chloroacetate | -78°C to 0°C | 75-95 | Controlled to avoid side reactions |

| Deprotection | TFA in methylene chloride | 5°C to 25°C | N/A | Removal of Boc protecting groups |

| Purification | Column chromatography | Room temperature | N/A | Silica gel or similar stationary phase |

Research Findings and Analytical Data

- Yields: The overall yields for the preparation of methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate range from 75% to 95% depending on the specific synthetic route and purification method.

- Stereochemistry: Use of chiral starting materials and low-temperature enolate chemistry ensures high stereochemical control.

- Purity: Final products typically achieve >95% purity as confirmed by NMR and chromatographic methods.

- NMR Data: Characteristic proton NMR signals include multiplets around δ 1.5-4.7 ppm corresponding to the pyrrolidine ring protons and singlets near δ 3.7 ppm for methoxy groups.

Notes on Scale-Up and Practical Considerations

- The use of strong bases and low temperatures requires careful temperature control and inert atmosphere to prevent side reactions.

- Protecting group strategies are essential to avoid undesired reactions at the nitrogen or carboxylate functionalities.

- Purification by column chromatography is standard but may be replaced by crystallization or preparative HPLC for larger scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s analogs differ primarily in substituents on the oxoethyl group or pyrrolidine ring. Key examples include:

Table 1: Structural Analogs and Key Properties

Key Observations :

- Alkoxy Substituents : Ethoxy and tert-butoxy groups increase molecular weight and lipophilicity compared to methoxy. This alters solubility and metabolic stability. For example, the tert-butoxy variant (283.35 g/mol) may act as a prodrug, with enzymatic cleavage releasing the active carboxylic acid .

- Aromatic vs.

- Ring Modifications : Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS 73193-55-2) demonstrates how methyl groups on the pyrrolidine ring restrict conformational flexibility, influencing catalytic or pharmacological activity .

Crystallographic and Conformational Analysis

- Dihedral Angles : In benzodioxole-containing analogs (), aromatic rings exhibit a dihedral angle of 26.20°, influencing crystal packing and melting points .

- Hydrogen Bonding : Hydroxyphenyl derivatives (CAS 139731-96-7) form intermolecular H-bonds, stabilizing crystal lattices and affecting solubility .

Biological Activity

Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article summarizes the available data regarding its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: CHNO

- Molecular Weight: 243.30 Da

- LogP: 1.67

- Polar Surface Area: 56 Ų

- Hydrogen Bond Acceptors: 3

- Hydrogen Bond Donors: 0

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with methoxycarbonyl compounds. The specific synthetic route can vary, but a common approach includes:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the methoxy and keto groups to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.01 mg/mL | |

| Escherichia coli | 0.02 mg/mL | |

| Bacillus subtilis | 0.015 mg/mL | |

| Klebsiella pneumoniae | 0.025 mg/mL |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The MIC values indicate that it is effective at low concentrations, suggesting a potent bioactivity profile.

Case Studies

A notable case study involved the evaluation of various pyrrolidine derivatives, including this compound, where it was found to exhibit promising results in inhibiting bacterial growth in vitro. The study utilized standard methods such as disk diffusion and broth microdilution to assess antibacterial efficacy.

Study Findings:

- The compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- The presence of methoxy and keto functional groups was correlated with enhanced biological activity.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.